molecular formula C6H4INO2 B176809 6-Iodonicotinic acid CAS No. 13054-02-9

6-Iodonicotinic acid

Cat. No. B176809
CAS RN: 13054-02-9
M. Wt: 249.01 g/mol
InChI Key: PCGJGRDGMJRQAJ-UHFFFAOYSA-N
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Description

6-Iodonicotinic acid is a chemical compound with the molecular weight of 249.01 . Its IUPAC name is 6-iodonicotinic acid . The InChI code for this compound is 1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) .


Molecular Structure Analysis

The molecular structure of 6-Iodonicotinic acid is represented by the formula C6H4INO2 . This indicates that the compound is composed of six carbon atoms, four hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

6-Iodonicotinic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antitumoral Properties

6-Iodonicotinic acid derivatives, like 6-iodolactone, exhibit significant roles in antitumoral activities. Studies have identified these derivatives as potential mediators in the autoregulation of the thyroid gland. They demonstrate antiproliferative and apoptotic effects in thyrocytes and might exert similar actions in other extrathyroidal tissues such as the mammary gland, prostate, colon, and the nervous system. In mammary cancer models, these iodinated compounds have been observed after iodine supplement, acting as activators of peroxisome proliferator-activated receptor type gamma (PPARγ). This suggests their potential use in cancer therapy, particularly as a coadjutant treatment to decrease tumor progression and prevent chemoresistance (Nava-Villalba & Aceves, 2014).

Brain and Adrenal Gland Accumulation

Research involving radioiodinated-5-iodonicotine has shown that this compound accumulates rapidly in the brain and the adrenal gland of rats. The highest uptake of radioactivity in these organs was observed shortly after administration. These findings indicate the potential of 5-iodonicotinic acid derivatives for studying brain and adrenal gland functions (Chan et al., 1983).

Metabolism of Arachidonic Acid

Studies have demonstrated that in the presence of iodide and hydrogen peroxide, thyroid peroxidase enzymes can convert arachidonic acid into several iodinated products, including iodolactone. This suggests a new pathway in the metabolism of arachidonic acid, which could have significant implications for understanding thyroid gland functions and potentially in treating thyroid-related disorders (Boeynaems & Hubbard, 1980).

Safety And Hazards

The safety data sheet for a similar compound, Nicotinic acid, indicates that it can cause serious eye irritation and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists . It’s important to note that safety data can vary between different compounds and specific data for 6-Iodonicotinic acid should be consulted where available .

properties

IUPAC Name

6-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGJGRDGMJRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356040
Record name 6-Iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodonicotinic acid

CAS RN

13054-02-9
Record name 6-Iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 27.97 g (186.6 mmol) of sodium iodide cooled to -78° C. was added 121.77 g (71.6 ml, 952.0 mmol) of hydriodic acid (57 wt %). The reaction mixture was allowed to warm slightly with stirring for 5 minutes, and then 30.00 g (190.4 mmol) of 6-chloronicotinic acid was added. The resulting mixture was allowed to warm to room temperature with stirring and then heated at 120°-125° C. in an oil bath for 42 hours. A dark brown layer formed above the yellow solid material. The reaction mixture was allowed to cool to room temperature and then poured into acetone (chilled to 0° C.). The resultant yellow solid was collected by filtration, washed with 200 ml of 1N NaHSO3 solution, and dried in high vacuum (3 mm Hg) to give the title compound as a pale yellow solid.
Quantity
27.97 g
Type
reactant
Reaction Step One
Quantity
71.6 mL
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reactant
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30 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 15.962 g ((0.106 mol) of sodium iodide in 51 g (30 ml, 40 mmol) of hydriodic acid were stirred for 5 minutes. To the mixture was added 17.184 g (0.109 mol) of 6-chloro-nicotinic acid and the resulting mixture refluxed at 100-130 C.°C. for 40 hours. The dark brown mixture was then taken up in 300 ml of acetone and stirred to dissolve the excess NaI. The product was collected by suction filtration, rinsed with 100 mL in 1N NaHSO3 and dried to give the title compound as a yellow solid.
Quantity
0.106 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.184 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
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Synthesis routes and methods III

Procedure details

Sodium iodide (20.59 g, 137.40 mmol) was cooled to -78° C. under argon and then hydriodic acid (97.13 g, 759.34 mmol) was added. The cooling bath was removed and the suspension was stirred for 5 minutes. To this mixture was added 6-chloronicotinic acid (22.09 g, 140.20 mmol) and the resulting mixture was slowly warmed to ambient temperature with stirring. The mixture was heated to reflux at 125° C. for 24 hours, cooled to ambient temperature and poured into acetone (500 ml) at 0C. The yellow solid was collected by filtration and washed with 200 ml of 1N aqueous NaHSO3 solution. Recrystallization from methanol (crystals were washed with ethyl ether) afforded the title compound as white crystals: mp 177°-179° C. [lit. mp 187-192, Newkome et al. "Reductive Dehalogenation of Electron-Poor Heterocycles: Nicotinic Acid Derivatives" J Org. Chem. 51: 953-954 (1986). 1H NMR (DMSO-d6): δ8.81 (1H, dd, J=0.8, 2.4 Hz), 8.01 (1H, dd, J=0.8, 8.2 Hz), 7.91 (1H, dd, J=2.4, 8.2 Hz).
Quantity
20.59 g
Type
reactant
Reaction Step One
Quantity
97.13 g
Type
reactant
Reaction Step Two
Quantity
22.09 g
Type
reactant
Reaction Step Three
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
E Klingsberg - Journal of the American Chemical Society, 1950 - ACS Publications
Experimental 6-Iodonicotinic Acid (II).—Twenty-one grams (0.13 mole) of 6-chloronicotinic acid (I) and 40 g.(0.27 mole) of sodium iodide are refluxed for forty-eight hours in 350 ml. of …
Number of citations: 13 pubs.acs.org
FL Setliff, DW Price - Journal of Chemical and Engineering Data, 1973 - ACS Publications
… The preparation of 5-fluoro-6-iodo and 5-bromo-6iodonicotinic acid by iodide displacement of the corresponding 6-chloro derivatives is described. The synthesis of 5-fluoro-2-…
Number of citations: 10 pubs.acs.org
FL Setliff, JE Lane - Journal of Chemical and Engineering Data, 1976 - ACS Publications
… The generation of 5-chloro-6-iodonicotinic acid by iodide displacement of 5,6-dichloronicotinic acid is described. Experimental and spectral data for all new compounds are reported. …
Number of citations: 10 pubs.acs.org
M Kulka - Journal of the American Chemical Society, 1950 - ACS Publications
… conversion of 6-chloronicotinic acid (I) into 6iodonicotinic acid (II) under the conditions of the Finkelstein reaction.2 … There is obtained a quantitative yield of 6-iodonicotinic acid (II), m. …
Number of citations: 6 pubs.acs.org
FL Setliff, LB Coop - Journal of the Arkansas Academy of …, 1997 - scholarworks.uark.edu
… preparation of5-fluoro-6iodonicotinic acid and 5-bromo-6-iodonicotinic acid (Setliff, IJ.Chem. Eng. Data 18: 449-450, 1973) as well as 5- oro-6-iodonicotinic acid (Setliff, E,J. Chem. Eng. …
Number of citations: 3 scholarworks.uark.edu
H Zhang, SH Watterson, Z Xiao, TGM Dhar… - … Process Research & …, 2010 - ACS Publications
… 5 (Scheme 2), we decided to use 6-iodonicotinic acid 2′. Compound 2′ could be readily … (3) The coupling of 6-iodonicotinic acid 2′ with 5 was much faster, as expected. The …
Number of citations: 4 pubs.acs.org
GR Newkome, CN Moorfield… - The Journal of Organic …, 1986 - ACS Publications
… 626-05-1; 2-chloro-6-(trifluoromethyl)pyridine, 39890-95-4; 2,6-dichloro-3-(trifluoromethyl)pyridine, 55304-75-1; 2,6-dichloro-4-(trifluoromethyl)pyridine, 39890-98-7; 6-iodonicotinic acid…
Number of citations: 27 pubs.acs.org
AO Bedenbaugh, AL Payton… - Journal of Chemical and …, 1976 - ACS Publications
During the course of an investigation of the reduction of some tertiary amides, it was necessary to prepare the am-ides to be studied. Since the compounds were made from the …
Number of citations: 3 pubs.acs.org
WR Kingdon, GF Wright - Journal of the American Chemical …, 1950 - ACS Publications
… conversion of 6-chloronicotinic acid (I) into 6iodonicotinic acid (II) under the conditions of the Finkelstein reaction.2 … There is obtained a quantitative yield of 6-iodonicotinic acid (II), m. …
Number of citations: 5 pubs.acs.org
SE Macwhorter, RM Baldwin - … . Part B. Nuclear medicine and biology, 1991 - Elsevier
… The related compound [“‘1]6iodonicotinic acid diethylamide (Knust er al., 1985) was found to have similar initial brain uptake in mice: the brain-blood ratio was 0.4 at 5 min but washed …
Number of citations: 7 www.sciencedirect.com

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